N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 354786-17-7
VCID: VC21502986
InChI: InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C15H11ClN2O4S
Molecular Weight: 350.8g/mol

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

CAS No.: 354786-17-7

Cat. No.: VC21502986

Molecular Formula: C15H11ClN2O4S

Molecular Weight: 350.8g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide - 354786-17-7

Specification

CAS No. 354786-17-7
Molecular Formula C15H11ClN2O4S
Molecular Weight 350.8g/mol
IUPAC Name N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
Standard InChI Key BDVUPIPVTFGSAN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Properties

Structural Features

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide possesses a complex heterocyclic structure with multiple functional groups. The core structure is based on the 1,2-benzisothiazol-3(3H)-one scaffold, which is modified by the addition of two oxygen atoms at the sulfur position (creating the 1,1-dioxide) and the incorporation of an acetamide linkage that connects to a 3-chlorophenyl group.

The key structural components include:

  • A benzisothiazole ring system with an oxo group at position 3

  • A sulfonyl group (S(=O)2) at positions 1 and 1

  • An acetamide linker (-CH2-C(=O)-NH-) at position 2

  • A 3-chlorophenyl moiety connected via the acetamide nitrogen

Physical and Chemical Properties

The physical and chemical properties of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide are summarized in Table 1.

Table 1: Physical and Chemical Properties of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

PropertyValue
CAS Number354786-17-7
Molecular FormulaC15H11ClN2O4S
Molecular Weight350.8 g/mol
IUPAC NameN-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Standard InChIInChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl
Physical AppearanceSolid (inferred from similar compounds)
SolubilityLimited water solubility expected due to aromatic groups; likely soluble in organic solvents such as DMSO, DMF, and certain alcohols

Spectroscopic Properties

The spectroscopic properties of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can be inferred based on its structural features. The compound would exhibit characteristic spectral patterns in various analytical techniques:

  • UV-Visible Absorption: Expected absorption maxima in the 250-300 nm range due to the aromatic rings and conjugated systems.

  • IR Spectroscopy: Expected characteristic bands include:

    • N-H stretching (3300-3400 cm-1)

    • C=O stretching (amide and ring carbonyl, 1650-1730 cm-1)

    • S=O stretching (symmetric and asymmetric, 1140-1350 cm-1)

    • Aromatic C=C stretching (1450-1600 cm-1)

    • C-Cl stretching (approximately 700-800 cm-1)

  • NMR Spectroscopy: Expected key signals in 1H NMR include:

    • Methylene protons (-CH2-) of the acetamide linkage (approximately 4.5-5.0 ppm)

    • Aromatic protons of both ring systems (7.0-8.0 ppm)

    • Amide proton (-NH-) (approximately 10.0-10.5 ppm)

Synthesis and Preparation

Detailed Synthetic Route

Based on the synthesis of related compounds described in the literature, a potential synthetic route for N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide might involve the following steps:

  • Preparation of the Benzisothiazole Core:
    Beginning with saccharin sodium salt, which serves as the source of the 1,2-benzisothiazol-3(3H)-one 1,1-dioxide scaffold.

  • N-Alkylation with Methyl Chloroacetate:
    According to the methodology described for a similar compound in search result , saccharin sodium (25 mmol) would be dissolved in DMF (30 mL), followed by the addition of methyl chloroacetate (25 mmol). The reaction mixture would be stirred at 90–110 °C for 3–4 hours, yielding methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate.

  • Hydrolysis of the Methyl Ester:
    The methyl ester would be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., NaOH or LiOH), followed by acidification.

  • Activation of the Carboxylic Acid:
    The resulting carboxylic acid would be activated using reagents such as thionyl chloride, oxalyl chloride, or coupling agents like EDC/HOBt, DCC, or HATU.

  • Amide Formation with 3-Chloroaniline:
    The activated acid would react with 3-chloroaniline to form the final product, N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide.

Alternatively, a more direct approach might involve:

  • Direct Amide Formation:
    Reacting methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate directly with 3-chloroaniline under conditions that promote transesterification/amidation (high temperature, catalysts, or microwave assistance).

Purification Methods

The purification of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide would typically involve:

  • Recrystallization: From appropriate solvents such as ethanol, ethyl acetate, or acetonitrile.

  • Column Chromatography: Using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane gradients).

  • Preparative HPLC: For higher purity requirements or difficult-to-separate impurities.

The choice of purification method would depend on the scale of synthesis, the nature of impurities, and the required purity level.

Biological Activities and Applications

While specific biological data for N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is limited in the available literature, potential activities can be inferred from structurally related compounds containing the benzisothiazole scaffold or similar structural elements.

Antimicrobial Properties

Compounds containing the benzisothiazole core structure have demonstrated antimicrobial activities against various pathogens. From search result , structurally related compounds exhibited "appreciable antibacterial activity against Gram-positive and Gram-negative bacteria." The presence of the chloro substituent at the meta position of the phenyl ring may enhance this activity, as halogenated aromatic compounds often display improved antimicrobial properties due to increased lipophilicity and electronic effects.

Enzyme Inhibitory Properties

Analytical Characterization

The comprehensive characterization of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves a combination of spectroscopic, spectrometric, and chromatographic techniques to confirm its structure, purity, and physical properties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents a primary technique for purity assessment and quantitative analysis. Typical HPLC conditions for this compound might include:

  • Reversed-phase column (C18)

  • Mobile phase: Gradient of water and acetonitrile with 0.1% formic acid

  • Detection: UV at 254-280 nm

  • Retention time: Dependent on specific conditions, but expected to be in the moderate to high range due to the compound's lipophilicity

Mass Spectrometry

Mass spectrometry provides crucial information about molecular weight and fragmentation patterns. For N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, the expected mass spectral features include:

  • Molecular ion peak [M]+ at m/z ≈ 350.8

  • Characteristic chlorine isotope pattern (M and M+2 peaks with approximately 3:1 ratio)

  • Fragment ions representing the loss of SO2 (m/z ≈ 286.8)

  • Fragment ions corresponding to the cleavage of the acetamide linkage

X-ray Crystallography

X-ray crystallography, if suitable crystals can be obtained, would provide definitive confirmation of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is particularly valuable for confirming stereochemistry and molecular conformation.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information about melting point, thermal stability, and potential polymorphism of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide. These properties are important for characterizing the solid-state behavior of the compound and for developing appropriate formulation strategies.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide provides insights into how its structural features contribute to its biological properties and how modifications might lead to enhanced activity or altered pharmacological profiles.

Role of the Benzisothiazole Core

The 1,2-benzisothiazol-3(3H)-one 1,1-dioxide scaffold serves as the central pharmacophoric element of the molecule. This heterocyclic system contributes to biological activity through several mechanisms:

  • The rigid aromatic structure provides a platform for precise spatial arrangement of functional groups

  • The sulfonyl group (S(=O)2) offers hydrogen bond acceptor sites that can interact with biological targets

  • The carbonyl group at position 3 provides an additional hydrogen bond acceptor site

  • The nitrogen atom in the ring contributes to hydrogen bonding interactions and influences the electronic properties of the system

Significance of the Acetamide Linker

The acetamide linker (-CH2-C(=O)-NH-) plays a crucial role in connecting the benzisothiazole core to the 3-chlorophenyl moiety:

  • It provides conformational flexibility, allowing the molecule to adopt optimal conformations for binding to biological targets

  • The amide bond offers both hydrogen bond donor (NH) and acceptor (C=O) sites

  • The methylene group (-CH2-) introduces a rotational degree of freedom that can influence the three-dimensional arrangement of the two major structural components

Impact of the 3-Chlorophenyl Moiety

The 3-chlorophenyl group contributes significantly to the compound's physicochemical and biological properties:

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